
3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a phenyl group attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with appropriate reagents under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at a temperature range of 20°C to 60°C. The reaction mixture is then subjected to purification processes to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-4-methylphenyl isocyanate
- 4-Chloro-3-methylphenol
- 2-Chloro-4-isocyanato-1-methylbenzene
Uniqueness
3-Chloro-4-(4-methylphenyl)-1-phenyl-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro group, a methylphenyl group, and a phenyl group attached to a pyrrole ring makes it a versatile compound for various applications .
Propiedades
Número CAS |
74211-55-5 |
|---|---|
Fórmula molecular |
C17H12ClNO2 |
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
3-chloro-4-(4-methylphenyl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C17H12ClNO2/c1-11-7-9-12(10-8-11)14-15(18)17(21)19(16(14)20)13-5-3-2-4-6-13/h2-10H,1H3 |
Clave InChI |
MBSXAFUAXQEHFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


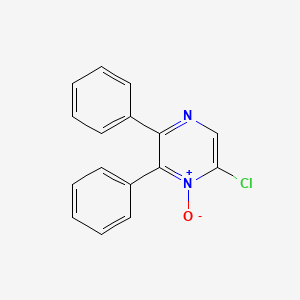

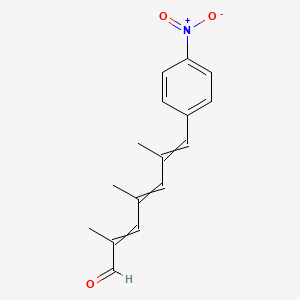
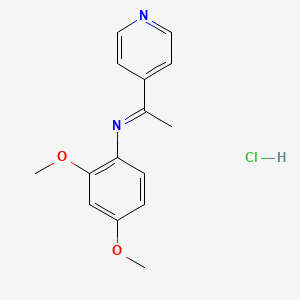

![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
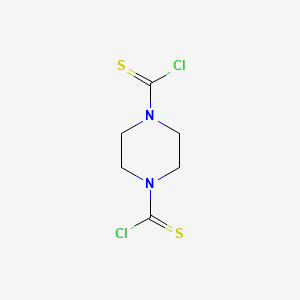
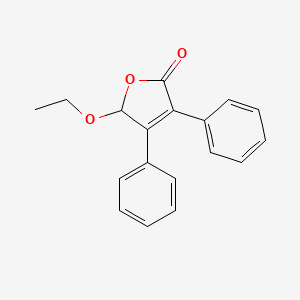
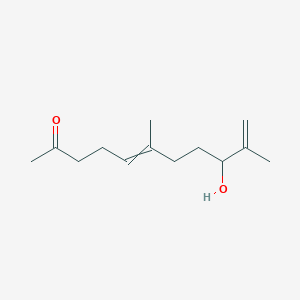

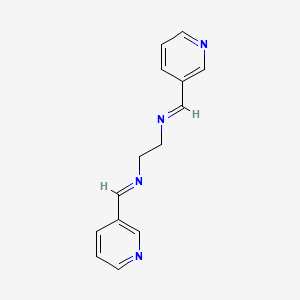
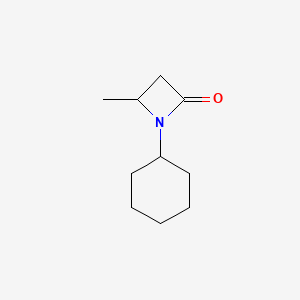
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
